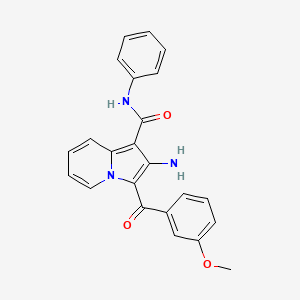

2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide

Description

Properties

IUPAC Name |

2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-29-17-11-7-8-15(14-17)22(27)21-20(24)19(18-12-5-6-13-26(18)21)23(28)25-16-9-3-2-4-10-16/h2-14H,24H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTGHAIYJWUKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an α,β-unsaturated carbonyl compound.

Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and an appropriate catalyst, such as aluminum chloride.

Attachment of the Phenylindolizine Carboxamide Moiety: The final step involves the coupling of the indolizine core with N-phenylindolizine-1-carboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern. Below is a detailed comparison with three analogs, focusing on structural features, synthetic routes, and inferred properties.

Table 1: Structural and Functional Comparison

Substituent Effects on Bioactivity

- Methoxy vs. Nitro Groups: The target compound’s 3-methoxybenzoyl group is electron-donating, enhancing solubility and π-stacking interactions in hydrophobic binding pockets.

- Aryl Carboxamide Variations : The N-phenyl group in the target compound may improve membrane permeability compared to the N-(2-chlorophenyl) group in , which introduces steric hindrance and electronegativity, possibly limiting cellular uptake .

Computational Predictions

AutoDock Vina-based docking studies (as in ) suggest that the methoxy group in the target compound may form hydrogen bonds with kinase ATP-binding sites (e.g., EGFR or Aurora kinases), whereas the nitro group in could interact with nitroreductases or heme-containing enzymes .

Biological Activity

2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide is a member of the indolizine family, characterized by its complex structure that includes an indolizine core, a methoxybenzoyl group, and a phenylindolizine carboxamide moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in antimicrobial, anticancer, and anti-inflammatory therapies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Characteristics

| Property | Value |

|---|---|

| IUPAC Name | 2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide |

| Molecular Weight | 401.41 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that compounds within the indolizine class, including 2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide, exhibit significant antimicrobial activity. A study focusing on various indolizines demonstrated their efficacy against a range of bacterial strains, suggesting potential for development as antibacterial agents.

Anticancer Activity

Indolizines have been reported to possess anticancer properties. Specific studies have shown that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, a related indolizine compound was found to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is implicated in cancer progression and inflammation . The mechanism involves the modulation of signaling pathways associated with tumor growth.

Anti-inflammatory Effects

The anti-inflammatory potential of 2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide has been explored through its interaction with COX enzymes. Selective inhibition of COX-2 by this compound may lead to reduced inflammatory responses without the gastrointestinal side effects associated with non-selective COX inhibitors .

The biological activity of 2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.

- Receptor Modulation : It may bind to receptors that regulate cellular proliferation and apoptosis.

- Signal Transduction Interference : The compound could disrupt signaling cascades that promote tumor growth.

Study on Anticancer Activity

A recent study evaluated the anticancer effects of various indolizine derivatives, including 2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide. Results indicated that treatment with this compound led to a significant reduction in cell viability in breast cancer cell lines, with IC50 values comparable to established chemotherapeutic agents .

Study on Anti-inflammatory Effects

In another investigation, the anti-inflammatory effects of this compound were assessed using an animal model of arthritis. The results showed a marked decrease in inflammatory markers and joint swelling in treated subjects compared to controls, supporting its potential as a therapeutic agent for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-amino-3-(3-methoxybenzoyl)-N-phenylindolizine-1-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions:

- Core indolizine formation : Cyclization of β-ketoesters or pyridine derivatives under acidic conditions (e.g., polyphosphoric acid) to form the indolizine backbone .

- Functionalization :

- Benzoylation : Electrophilic aromatic substitution with 3-methoxybenzoyl chloride under inert conditions (argon/nitrogen) .

- Carboxamide introduction : Nucleophilic substitution using phenylamine with coupling agents like EDCI or DCC .

- Catalyst optimization : Palladium or copper catalysts enhance cross-coupling efficiency but require strict control of temperature (60–100°C) and solvent polarity (DMF or THF) to avoid side products .

- Yield considerations : Pilot studies report yields of 45–65%, with impurities arising from incomplete methoxy group retention during benzoylation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- HPLC-MS : Quantifies purity (>95%) and detects trace intermediates (e.g., unreacted 3-methoxybenzoyl chloride) .

- NMR (¹H/¹³C) : Confirms substitution patterns, e.g., methoxy proton resonance at δ 3.8–4.0 ppm and indolizine aromatic protons at δ 7.1–8.3 ppm .

- X-ray crystallography : Resolves stereoelectronic effects of the methoxybenzoyl group on the indolizine core (CCDC deposition recommended) .

- Elemental analysis : Validates stoichiometry (C₂₄H₂₁N₃O₃) with <0.3% deviation .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer :

- Thermal stability : Decomposes above 150°C; store at 2–8°C in amber vials to prevent photodegradation .

- Solvent compatibility : Stable in DMSO for >6 months at -20°C; avoid aqueous buffers (pH >7) due to hydrolysis of the carboxamide bond .

- Handling protocols : Use glove boxes under N₂ for air-sensitive reactions (e.g., benzoylation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

- Methodological Answer :

- Derivatization strategies :

- Methoxy group replacement : Substitute with halogens (e.g., -Cl, -F) to enhance lipophilicity and blood-brain barrier penetration .

- Indolizine core modification : Introduce electron-withdrawing groups (e.g., -NO₂) at position 7 to modulate π-π stacking in target binding .

- Assay design :

- In vitro kinase inhibition : Use FRET-based assays (e.g., ADP-Glo™) to compare IC₅₀ values against wild-type and mutant kinases .

- Computational docking : Employ Schrödinger’s Glide to predict binding affinity variations (>2 kcal/mol differences indicate SAR relevance) .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., cytotoxic vs. cytostatic effects)?

- Methodological Answer :

- Dose-response refinement : Test 10⁻⁹–10⁻⁴ M ranges in triplicate to identify biphasic effects (e.g., apoptosis at low doses vs. necrosis at high doses) .

- Cell line validation : Use STR profiling to confirm genetic stability; compare activity in MCF-7 (p53 wild-type) vs. MDA-MB-231 (p53 mutant) breast cancer models .

- Mechanistic studies :

- Flow cytometry : Quantify cell cycle arrest (G0/G1 vs. G2/M) using propidium iodide staining .

- Western blotting : Monitor p21 and cyclin D1 expression to distinguish cytostatic (p21↑) from cytotoxic (caspase-3 cleavage) pathways .

Q. How can metabolic stability be improved without compromising target binding affinity?

- Methodological Answer :

- Prodrug design : Introduce acetyl-protected amines (e.g., -NHCOCH₃) to reduce first-pass metabolism; hydrolyze in vivo by esterases .

- Isotope labeling : Use ¹⁴C-labeled compound in microsomal assays (human liver S9 fraction) to identify major oxidative metabolites (e.g., CYP3A4-mediated demethylation) .

- Co-crystallization with CYP450 : Resolve binding modes to guide steric hindrance strategies (e.g., bulky substituents at position 3) .

Data Contradiction Analysis

Q. Why do some studies report potent antimicrobial activity while others show no effect?

- Methodological Answer :

- Strain specificity : Activity against Gram-positive S. aureus (MIC = 8 µg/mL) but not Gram-negative E. coli due to outer membrane permeability barriers .

- Assay media interference : Cation-adjusted Mueller-Hinton broth enhances solubility vs. nutrient agar, which may precipitate the compound .

- Resistance mechanisms : Efflux pump overexpression (e.g., NorA in S. aureus) confirmed via ethidium bromide accumulation assays .

Safety and Compliance

Q. What are the key safety protocols for handling this compound in accordance with OECD guidelines?

- Methodological Answer :

- Acute toxicity : LD₅₀ >2000 mg/kg (oral, rat); use PPE (nitrile gloves, lab coat) to prevent dermal exposure .

- Waste disposal : Incinerate at >850°C with alkaline scrubbers to neutralize NOₓ byproducts from indolizine combustion .

- Regulatory documentation : Maintain SDS under GHS classification (H302: Harmful if swallowed) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.